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Compound of Interest

Compound Name: Mepirapim

Cat. No.: B10765885 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the research-grade compound

Mepirapim, including its chemical properties, synthesis, and biological activities. The

information is intended for use in a research context.

Chemical and Physical Properties
Mepirapim is a synthetic compound that has been identified in synthetic cannabis products.[1]

Its chemical and physical properties are summarized below.
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Property Value Source

IUPAC Name

(4-methylpiperazin-1-yl)(1-

pentyl-1H-indol-3-

yl)methanone

[1][2]

Molecular Formula C₁₉H₂₇N₃O [1][2]

Molar Mass 313.445 g·mol⁻¹ [1]

CAS Number 2365542-29-4 [1]

Formal Name (hydrochloride)

(4-methyl-1-piperazinyl)(1-

pentyl-1H-indol-3-yl)-

methanone,

monohydrochloride

[3]

Molecular Formula

(hydrochloride)
C₁₉H₂₇N₃O • HCl [3]

Molecular Weight

(hydrochloride)
349.9 g/mol [3]

Solubility (hydrochloride)

DMF: 30 mg/ml; DMSO: 25

mg/ml; Ethanol: 30 mg/ml;

Methanol: 1 mg/ml; PBS (pH

7.2): 10 mg/ml

[3]

Synthesis Protocol
The synthesis of Mepirapim and its analogs can be achieved through a multi-step process.

The general protocol is outlined below, based on methodologies for similar compounds.[4]

Experimental Protocol: Synthesis of Mepirapim Analogues[4]

Alkylation of Indole: Indole is alkylated with bromopentane to introduce the pentyl group at

the N-1 position.

Trifluoroacetylation: The alkylated indole is treated with trifluoroacetic anhydride.
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Hydrolysis: The resulting trifluoroacetyl indole is hydrolyzed to yield the corresponding

carboxylic acid.

Coupling Reaction: The carboxylic acid is coupled with N-Boc-piperazine using 1-ethyl-3-(3'-

dimethylaminopropyl)carbodiimide (EDC) as a coupling agent.

Deprotection: The Boc protecting group is removed from the piperazine moiety using

hydrogen chloride in dioxane.

Reductive Alkylation: The final step involves reductive alkylation with formaldehyde in the

presence of sodium triacetoxyborohydride to introduce the methyl group on the piperazine

nitrogen, yielding Mepirapim.

Purification: The final product is purified by flash chromatography and can be converted to its

hydrochloride salt and purified by recrystallization.
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Mepirapim Synthesis Workflow

Indole

Alkylated_Indole

Bromopentane

Trifluoroacetyl_Indole

TFAA

Carboxylic_Acid

Hydrolysis

Boc_Protected_Intermediate

Boc-piperazine, EDC

Deprotected_Piperazine

HCl in dioxane

Mepirapim

Formaldehyde, NaBH(OAc)3

Click to download full resolution via product page

A simplified workflow for the synthesis of Mepirapim.
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Biological Activity and Mechanism of Action
Mepirapim has been shown to induce addiction-related behaviors through neurochemical

maladaptation in the brain.[5][6] Its primary mechanisms of action involve the cannabinoid

receptor 1 (CB1R) and T-type calcium channels.

3.1. Cannabinoid Receptor Activity

While initially thought to have weak affinity for cannabinoid receptors, studies have shown that

Mepirapim's pharmacological effects are mediated through CB1R.[5] It acts as a low-potency

agonist at both CB1 and CB2 receptors.[4][7]

3.2. T-Type Calcium Channel Inhibition

Mepirapim and its analogs have been identified as inhibitors of T-type calcium channels

(CaV3).[4][7] Specifically, certain derivatives show selective inhibition of CaV3.1 and CaV3.2

subtypes.[4]

3.3. Neurochemical Effects

Mepirapim administration leads to a decrease in GABAergic signaling and a corresponding

increase in dopaminergic signaling within the brain's reward circuit.[5][6] This neurochemical

imbalance is believed to be a key driver of its addictive potential.
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Proposed Signaling Pathway of Mepirapim
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Mepirapim's proposed mechanism of action in the brain.

Quantitative Data
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The following tables summarize quantitative data from various in vivo and in vitro studies on

Mepirapim.

Table 1: In Vivo Effects of Mepirapim in Rodents

Experiment Dose Observation Source

Conditioned Place

Preference (CPP)
0.3 and 1 mg/kg

Increased CPP

scores, indicating

rewarding effects.

[5][8]

3 mg/kg

Reduced CPP score,

suggesting aversive

effects at higher

doses.

[8][9]

Open Field Test

(Locomotor Activity)
3 mg/kg

Significantly reduced

total distance moved

(hypomotility).

[5][9]

Body Temperature 3 mg/kg

Significantly reduced

body temperature

(hypothermia).

[5][9]

30 mg/kg
Mild hypothermic

response.
[7]

Microdialysis

(Dopamine Levels in

NAc)

1 and 3 mg/kg

Significant, dose-

dependent increase in

dopamine levels.

[5]

Intravenous Self-

Administration (IVSA)

0.01 and 0.03

mg/kg/infusion

Maintained

intravenous self-

administration,

indicating reinforcing

effects.

[5]

Table 2: In Vitro Receptor Binding and Functional Activity
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Target Assay Value Source

CB1 Receptor Binding Affinity (Kᵢ) Micromolar range [7]

Functional Activity Low potency agonist [4][7]

CB2 Receptor Binding Affinity (Kᵢ) Micromolar range [7]

Functional Activity Low potency agonist [4][7]

T-Type Calcium

Channels (CaV3)

Functional Calcium

Flux Assay

>70% inhibition by

some derivatives
[4][7]

Experimental Methodologies
The following outlines the general procedures for key experiments conducted to evaluate the

effects of Mepirapim.

5.1. Conditioned Place Preference (CPP) Test

This behavioral test is used to assess the rewarding or aversive properties of a drug.

Protocol Outline:

Pre-conditioning Phase: Mice are allowed to freely explore a two-chamber apparatus to

determine initial preference.

Conditioning Phase: Over several days, mice receive injections of Mepirapim (or vehicle)

and are confined to one chamber, and vehicle (or Mepirapim) and confined to the other

chamber on alternate days.

Test Phase: Mice are placed back in the apparatus with free access to both chambers, and

the time spent in the drug-paired chamber is recorded. An increase in time spent in the drug-

paired chamber indicates a rewarding effect.
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Conditioned Place Preference Workflow
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A typical workflow for a Conditioned Place Preference experiment.

5.2. Intravenous Self-Administration (IVSA)

This operant conditioning paradigm is used to study the reinforcing effects of a drug.

Protocol Outline:

Surgery: Rats are surgically implanted with intravenous catheters.

Training: Rats are placed in operant chambers and learn to press a lever to receive an

infusion of the drug (e.g., Mepirapim).

Data Collection: The number of lever presses and infusions are recorded over several

sessions to determine if the drug maintains self-administration behavior.

5.3. Microdialysis

This technique is used to measure neurotransmitter levels in specific brain regions of freely

moving animals.

Protocol Outline:

Surgery: A microdialysis probe is implanted into the brain region of interest (e.g., nucleus

accumbens).

Sample Collection: Artificial cerebrospinal fluid is perfused through the probe, and the

dialysate containing extracellular fluid is collected.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 11 Tech Support

https://www.benchchem.com/product/b10765885?utm_src=pdf-body-img
https://www.benchchem.com/product/b10765885?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10765885?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Analysis: The concentration of neurotransmitters, such as dopamine, in the dialysate is

measured using techniques like high-performance liquid chromatography (HPLC).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 11 Tech Support

https://www.benchchem.com/product/b10765885?utm_src=pdf-custom-synthesis
https://en.wikipedia.org/wiki/Mepirapim
https://www.unodc.org/LSS/Substance/Details/ab02ccea-555b-4c52-9fa5-6bd192a81fe0
https://www.caymanchem.com/product/15388/mepirapim-hydrochloride
https://diverdi.colostate.edu/C442/references/synthetic%20cannabinoids/acschemneuro.1c00822.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC9229951/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9229951/
https://pubmed.ncbi.nlm.nih.gov/35745629/
https://pubmed.ncbi.nlm.nih.gov/35745629/
https://pubmed.ncbi.nlm.nih.gov/35442021/
https://pubmed.ncbi.nlm.nih.gov/35442021/
https://pubmed.ncbi.nlm.nih.gov/35442021/
https://www.mdpi.com/1424-8247/15/6/710/review_report
https://www.mdpi.com/1424-8247/15/6/710/review_report
https://www.mdpi.com/1424-8247/15/6/710
https://www.benchchem.com/product/b10765885#iupac-name-for-mepirapim-research-grade
https://www.benchchem.com/product/b10765885#iupac-name-for-mepirapim-research-grade
https://www.benchchem.com/product/b10765885#iupac-name-for-mepirapim-research-grade
https://www.benchchem.com/product/b10765885#iupac-name-for-mepirapim-research-grade
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10765885?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 11 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b10765885?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10765885?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

